9-Aminoacridine

Overview

Description

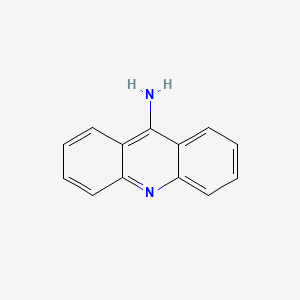

9-Aminoacridine (9AA) is a heterocyclic compound characterized by a planar acridine core substituted with an amino group at the 9-position. This structure enables strong DNA intercalation, where the molecule inserts itself between DNA base pairs, disrupting replication and transcription . Its high basicity (pKa ~10) distinguishes it from unsubstituted acridine (pKa ~5), enhancing its interaction with nucleic acids and cellular targets .

9AA exhibits diverse biological activities:

- Anticancer: It destabilizes DNA replication forks and inhibits DNA polymerase at concentrations >10 µM, inducing frameshift mutations . Derivatives show potent anti-proliferative effects against leukemia (K562), liver (HepG-2), and breast (MCF-7) cancer cells .

- Neuroprotective: 9AA derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) more effectively than standard drugs like galantamine and tacrine, making them promising for Alzheimer’s disease .

- Antiviral: Derivatives inhibit RNA-dependent RNA polymerase (RdRp) in viruses like bovine viral diarrhea virus (BVDV), with EC50 values as low as 1.2 µM .

Preparation Methods

Aminacrine can be synthesized through various methods. One common synthetic route involves the reaction of acridine with ammonia under high temperature and pressure conditions. The reaction typically proceeds as follows:

Acridine Synthesis: Acridine is synthesized from anthranilic acid through a series of reactions involving cyclization and oxidation.

Amination: Acridine is then reacted with ammonia at high temperatures (around 300°C) and pressures to introduce the amino group, forming aminacrine.

Industrial production methods often involve similar processes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Reactivity with Acids and Incompatible Substances

9AA acts as a moderately strong base, neutralizing acids to form salts and water in exothermic reactions . Its reactivity extends to incompatibility with:

-

Isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

-

Strong reducing agents (e.g., hydrides), generating flammable hydrogen gas .

This reactivity underscores its instability in acidic or reducing environments, necessitating cautious handling.

Intercalation with Nucleic Acids

9AA’s planar aromatic structure enables intercalation into nucleic acids, a hallmark of its biological activity.

DNA Intercalation

-

Mechanism : Inserts between DNA base pairs, destabilizing the DNA polymerase active site .

-

Effects :

RNA Binding

-

In Vitro Evidence : Binds RNA directly, interfering with post-transcriptional pre-rRNA maturation .

-

Comparison :

| Nucleic Acid | Interaction | Impact |

|-------------------|-----------------|------------|

| DNA | Intercalation | Replication inhibition |

| RNA | Direct binding | Processing disruption |

Key Methods

-

Reductive Amination :

-

Nucleophilic Aromatic Substitution (SNAT) :

-

Solid-Phase Synthesis (SPS) :

| Method | Conditions | Outcomes |

|---|---|---|

| Reductive Amination | NaBH₃CN, aldehydes | Amine derivatives |

| SNAT | Cs₂CO₃, DMF | Aniline derivatives |

| SPS | Resins (e.g., Rink Amide-MBHA) | Peptide-conjugated 9AA |

Biochemical Reactions in Microbial Systems

9AA disrupts bacterial membrane integrity and proton motive force (PMF):

Proton Motive Force (PMF) Disruption

-

ΔpH and ΔΨ :

Membrane Interaction

Exonuclease Activity Stimulation

9AA destabilizes the DNA polymerase active site, enhancing exonuclease-mediated DNA hydrolysis . This dual effect on replication fidelity and proofreading mechanisms underpins its mutagenic potential.

All data derived from peer-reviewed studies and patents cited in the search results.

Scientific Research Applications

Anticancer Applications

Mechanism of Action:

9-Aminoacridine and its derivatives are known for their ability to intercalate into DNA, which inhibits DNA transcription and replication. This property makes them potent anticancer agents.

Case Studies:

- Ehrlich Ascites Carcinoma: A study demonstrated that a this compound derivative induced significant growth inhibition in Ehrlich ascites carcinoma cells. The compound was found to up-regulate pro-inflammatory cytokines, enhancing anti-tumor responses (Duarte et al., 2020; Silva et al., 2020) .

- Topoisomerase Inhibition: this compound derivatives have been identified as inhibitors of topoisomerase II, an enzyme critical for DNA replication. This inhibition is crucial for the development of cancer chemotherapeutics like amascrine and ledakrin .

Table 1: Summary of Anticancer Studies Involving 9AA Derivatives

| Study Reference | Compound | Cancer Type | Mechanism | Outcome |

|---|---|---|---|---|

| Duarte et al. (2020) | N’-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide | Ehrlich carcinoma | Cytokine modulation | Growth inhibition |

| Silva et al. (2020) | Various derivatives | Various cancers | Topoisomerase II inhibition | Cytotoxicity observed |

Antimalarial Activity

This compound derivatives have shown promise as antimalarial agents, particularly in the context of drug resistance.

Case Studies:

- Antimalarial Efficacy: Research has indicated that certain this compound derivatives possess significant antimalarial activity, potentially offering alternatives to existing treatments that suffer from resistance issues (Silva et al., 2018) .

Table 2: Antimalarial Activity of 9AA Derivatives

| Compound | Mechanism | Efficacy | Reference |

|---|---|---|---|

| N’-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide | DNA intercalation | Significant against Plasmodium spp. | Silva et al. (2018) |

Neurodegenerative Disorders

Recent studies have explored the potential of this compound derivatives in treating Alzheimer's disease through inhibition of cholinesterases.

Case Studies:

- Enzyme Inhibition: A series of synthesized derivatives exhibited better inhibition of acetylcholinesterase and butyrylcholinesterase than standard drugs like galantamine, indicating their potential as therapeutic agents for Alzheimer's disease (Khan et al., 2016) .

Table 3: Cholinesterase Inhibition by 9AA Derivatives

| Compound | Enzyme Targeted | Inhibition (%) vs Galantamine | Reference |

|---|---|---|---|

| RM1 | Acetylcholinesterase | 75% | Khan et al. (2016) |

| RM2 | Butyrylcholinesterase | 80% | Khan et al. (2016) |

Antiviral Properties

Emerging research has indicated that this compound may have antiviral properties, including potential applications against SARS-CoV-2.

Case Studies:

Mechanism of Action

Aminacrine exerts its effects primarily through its interaction with DNA. It intercalates between DNA base pairs, causing frameshift mutations. This interaction disrupts the normal function of DNA, leading to mutagenic effects. Additionally, aminacrine’s fluorescent properties allow it to be used as an intracellular pH indicator, where it changes color based on the pH of the environment .

Comparison with Similar Compounds

Tacrine

Tacrine, a 9-aminoacridine derivative, was the first FDA-approved AChE inhibitor for Alzheimer’s disease. However, 9AA derivatives (e.g., RM1–RM6) outperform tacrine in AChE/BuChE inhibition, with RM1–RM3 and RM5–RM6 showing 2–3-fold lower IC50 values . Structural modifications, such as phenacyl or benzyl halide substitutions, enhance binding to enzyme active sites.

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) |

|---|---|---|

| Tacrine | 100 | 50 |

| 9AA derivative (RM3) | 35 | 18 |

m-AMSA (Amsacrine)

m-AMSA, a clinical anticancer acridine, induces DNA-protein cross-links (DPC) via topoisomerase II inhibition. Compared to 9AA, m-AMSA is 10–100× more cytotoxic (IC50 0.1–1 µM vs. >50 µM for 9AA) due to its methanesulfon-m-anisidide side chain, which stabilizes ternary DNA-enzyme-drug complexes .

| Compound | DPC Formation (1 µM) | Cytotoxicity (IC50, µM) |

|---|---|---|

| 9AA | Low | >50 |

| m-AMSA | High | 0.5–1.0 |

Quinacrine

Quinacrine, an antiprion and antimalarial acridine, shares a 9AA scaffold but includes a chloroquinoline side chain. Hybrids of 9AA and thiazolidin-4-one (e.g., compound 21a) show preferential cytotoxicity for cancer cells (IC50 2.1 µM in MCF-7) over non-cancer cells, unlike quinacrine, which lacks selectivity .

Nitro-Substituted 9AA

Introducing a nitro group at the 2-position of 9AA increases mutagenicity 10-fold in Salmonella Ames tests. The nitro group enhances DNA intercalation and frameshift induction, while acetylation of the 9-amino group abolishes activity .

| Compound | Frameshift Mutagenicity (Relative to 9AA) |

|---|---|

| 9AA | 1.0 |

| 2-Nitro-9AA | 10.5 |

| 9AA-acetamide | 0.1 |

Tetrahydro-9-Aminoacridine (THA)

THA, a reduced form of 9AA, inhibits NMDA receptor currents at lower concentrations (25–50 µM vs. 10–25 µM for 9AA). Both compounds delay NMDA current peaks, but THA’s saturated ring improves blood-brain barrier penetration, making it more neuroactive .

Key Mechanistic Insights

- DNA Interaction : 9AA’s intercalation destabilizes DNA replication forks, while derivatives like m-AMSA and nitro-9AA enhance topoisomerase-mediated DNA damage .

- Enzyme Inhibition: Substitutions at the 9-position (e.g., amino acid chains) improve AChE/BuChE binding, with RM3 achieving 62.98-fold higher association constants than duplex DNA .

- Structural-Activity Relationship : Electron-withdrawing groups (e.g., nitro) increase DNA affinity, while bulky side chains (e.g., in m-AMSA) enhance cytotoxicity .

Biological Activity

9-Aminoacridine (9-AA) is a compound with a diverse range of biological activities, particularly in antimicrobial and anticancer applications. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

1. Antimicrobial Activity

this compound has demonstrated significant antimicrobial properties, particularly against multidrug-resistant bacteria such as Klebsiella pneumoniae. Studies indicate that 9-AA interacts with bacterial DNA, disrupting the proton motive force (PMF), which is crucial for bacterial survival. This interaction leads to morphological changes in bacteria, as evidenced by transmission electron microscopy (TEM) images showing distortion and chromatin aggregation within bacterial cells .

- Key Findings :

2. Inhibition of Ribosome Biogenesis

Research has shown that 9-AA inhibits ribosome biogenesis by targeting ribosomal RNA precursors (pre-rRNA). Within minutes of exposure, it can reduce pre-rRNA levels by over 90%, indicating a rapid action on RNA polymerase I transcription. This inhibition contributes to a decline in ribosome production, which is crucial for protein synthesis in cells .

- Key Findings :

Therapeutic Applications

1. Cancer Treatment

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells and induce apoptosis. When combined with cisplatin, it enhances the cytotoxic effects on cancer cells, suggesting its role as a potential chemotherapeutic agent .

- Case Study : A study involving acridine-based compounds demonstrated that 9-AA could suppress NSCLC proliferation significantly when used alone or in combination with other chemotherapeutic agents .

2. Antiparasitic Properties

Historically, aminoacridines have been utilized for their antiseptic and antiparasitic properties. The ability of 9-AA to intercalate into DNA makes it a candidate for treating parasitic infections by inhibiting DNA transcription in parasites .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 9-aminoacridine derivatives, and how do reaction conditions influence product purity?

- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution reactions. For example, 9-isothiocyanatoacridine reacts with amino acids under alkaline conditions (pH 9–10) to form thiourea-linked conjugates, which are purified using reverse-phase HPLC . Temperature control (<50°C) minimizes side reactions like hydrolysis. Solvent choice (e.g., DMF for polar intermediates) and stoichiometric ratios (1:1.2 acridine-to-nucleophile) are critical for yields exceeding 75% .

Q. How does this compound interact with DNA, and what experimental techniques validate its intercalation mechanism?

- Methodological Answer : this compound intercalates between DNA base pairs, stabilized by π-π stacking and hydrogen bonding. X-ray crystallography of this compound complexed with 5-iodocytidylyl(3'-5')guanosine revealed two binding modes: (i) symmetric stacking with G-C pairs and (ii) asymmetric acridine-guanine interactions . Fluorescence quenching assays and Scatchard plots (binding constants ~10⁶ M⁻¹) further confirm intercalation .

Q. What are the fluorescence properties of this compound, and how are they applied in experimental systems?

- Methodological Answer : this compound exhibits single-exponential fluorescence decay (τ ≈ 6–8 ns) in aqueous solutions, measured via time-correlated single-photon counting (TCSPC). This property enables its use as an intracellular pH indicator (pKa ~9.5), where fluorescence intensity inversely correlates with protonation . Calibration requires pH-adjusted buffers (range 4–10) and exclusion of quenching agents like halides .

Q. Why does this compound exhibit poor aqueous solubility, and what formulation strategies address this limitation?

- Methodological Answer : The planar aromatic structure and high hydrophobicity (logP ~2.5) limit solubility. Cyclodextrin inclusion complexes (e.g., β-CD) enhance solubility by 10–20× via host-guest interactions, confirmed by phase-solubility diagrams and NMR . Co-solvents (e.g., PEG 400) or nanoemulsions (particle size <200 nm) are alternatives for in vitro assays .

Q. How is this compound used as a pH-sensitive probe in biological systems?

- Methodological Answer : The amino group’s pKa (~9.5) makes this compound a ratiometric probe for alkaline compartments (e.g., lysosomes). Dual-excitation fluorescence microscopy (λex = 365 nm and 450 nm) quantifies pH-dependent spectral shifts. Calibration curves are generated using pH-clamped cells (nigericin/K⁺ method) .

Advanced Research Questions

Q. How does N-protonation of this compound alter its electronic properties and DNA-binding affinity?

- Methodological Answer : Protonation at physiological pH (forming this compound⁺) increases charge density, enhancing electrostatic interactions with DNA’s phosphate backbone. Quantum crystallography shows protonation reduces HOMO-LUMO gaps by 0.8 eV, increasing intercalation strength (ΔTm = +5°C in thermal denaturation assays). However, excessive charge can reduce membrane permeability, requiring structure-activity optimization .

Q. What mechanistic role does this compound play in inducing phaseollin and phenylalanine ammonia-lyase (PAL) synthesis?

- Methodological Answer : At 0.5 mg/mL, this compound selectively induces phaseollin (a phytoalexin) and PAL via DNA template interaction, likely by distorting helical structure and activating stress-response promoters. RNA synthesis inhibition (30–40% reduction) during induction suggests transcriptional prioritization . Structural analogs (e.g., 9-alkylaminoacridines) with similar intercalation efficacy show comparable bioactivity .

Q. How can this compound derivatives improve peptide nucleic acid (PNA) triplex invasion efficiency?

- Methodological Answer : Conjugating this compound to PNAs enhances triplex-forming oligonucleotide (TFO) binding by stabilizing Hoogsteen base pairs. Doubly modified PNAs (e.g., PNA3050) achieve EC50 values <2 nM at pH 7.2, validated by electrophoretic mobility shift assays (EMSAs). Acridine’s intercalation disrupts Watson-Crick pairing, enabling strand invasion .

Q. What strategies mitigate this compound’s mutagenic risks in experimental workflows?

- Methodological Answer : While this compound is mutagenic (via frameshift induction), its use in MALDI-MS requires strict containment (e.g., fume hoods, PPE). Alternatives like proton-sponge matrices (e.g., 1,8-bis(dimethylamino)naphthalene) reduce mutagenicity but may compromise sensitivity . Dose-response curves (IC50 in Ames tests) guide safe handling thresholds .

Q. How do this compound-based inhibitors target S-adenosylmethionine decarboxylase (SAMDC), and what computational tools validate their efficacy?

- Methodological Answer : this compound derivatives inhibit SAMDC (a polyamine biosynthesis enzyme) by mimicking the transition state. Docking simulations (AutoDock Vina) identify key interactions with Glu67 and His68. In vitro validation uses IC50 assays (radiolabeled SAMDC) and cytotoxicity profiling (CC50 in HCT116 cells) .

Properties

IUPAC Name |

acridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGFWWJLMVZSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024456 | |

| Record name | 9-Aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

9-aminoacridine appears as yellow needles. Free soluble in alcohol. | |

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

90-45-9 | |

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Aminoacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoacridine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aminacrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-AMINOACRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-AMINOACRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78OY3Z0P7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

466 °F (NTP, 1992) | |

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.